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Compound of Interest

Compound Name: 3-Isocyano-4-methoxybiphenyl

CAS No.: 730964-89-3

Cat. No.: B1621410 Get Quote

Executive Summary & Compound Identity
3-Isocyano-4-methoxybiphenyl is an aryl isocyanide characterized by the presence of a

strongly electron-withdrawing isocyano (-NC) group meta to the phenyl ring and ortho to a

methoxy group. Its spectroscopic signature is dominated by the linear isocyanide functionality,

which provides a distinct infrared absorption and unique carbon-nitrogen coupling in NMR.

Property Data

IUPAC Name 3-Isocyano-4-methoxy-1,1'-biphenyl

CAS Number 730964-89-3

Molecular Formula C₁₄H₁₁NO

Molecular Weight 209.25 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in CHCl₃, CH₂Cl₂, DMSO; Insoluble in

water
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Understanding the synthesis is critical for interpreting impurities in spectroscopic data. This

compound is typically derived from 3-amino-4-methoxybiphenyl via formylation followed by

dehydration.

Synthesis Workflow (Graphviz)
The following diagram illustrates the standard synthetic route and potential impurities

(Formamide intermediate) that must be monitored via NMR/IR.
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Caption: Two-step synthesis from the aniline precursor. The formamide intermediate is the

most common spectroscopic contaminant.

Spectroscopic Characterization (The Core)
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary "Go/No-Go" test for isocyanide formation. The transformation of

the N-H stretch (amine/amide) to the C≡N stretch is definitive.
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Functional Group Wavenumber (cm⁻¹)
Signal

Characteristics
Structural Origin

Isocyanide (-NC) 2115 – 2135 Strong, Sharp

Characteristic -N≡C

stretching vibration.

This is the diagnostic

peak.

C-H (Aromatic) 3030 – 3060 Weak
Aromatic ring C-H

stretching.

C-H (Methoxy) 2840 – 2960 Medium
Methyl group C-H

stretching (-OCH₃).

C=C (Aromatic) 1480 – 1600 Variable
Biphenyl skeletal

vibrations.

C-O (Ether) 1240 – 1260 Strong
Aryl-alkyl ether

stretching.

Diagnostic Note: If a broad peak remains around 3300 cm⁻¹ (N-H stretch) or a carbonyl peak

appears at 1680 cm⁻¹, the dehydration is incomplete, and the formamide intermediate is

present.

B. Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton) – 400 MHz, CDCl₃
The proton spectrum is defined by the biphenyl system and the methoxy singlet. The

isocyanide group exerts a deshielding effect on the ortho-proton (H-2) but less so than a nitro

group.
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Position Shift (δ, ppm) Multiplicity Integration
Assignment

Logic

-OCH₃ 3.92 – 3.96 Singlet (s) 3H
Characteristic

methoxy group.

H-5 7.00 – 7.05
Doublet (d, J ≈

8.5 Hz)
1H

Ortho to -OMe

(shielded by

oxygen

donation).

H-2 7.55 – 7.65
Narrow Doublet

(d, J ≈ 2.0 Hz)
1H

Ortho to -NC.

Deshielded;

shows meta-

coupling to H-6.

H-6 7.60 – 7.70
Doublet of

Doublets (dd)
1H

Para to -NC.

Overlaps with

phenyl ring

signals.

Phenyl Ring 7.35 – 7.55 Multiplet (m) 5H

The

unsubstituted

phenyl ring of the

biphenyl core.

¹³C NMR (Carbon) – 100 MHz, CDCl₃
The carbon spectrum provides the most definitive structural proof via the isocyanide carbon

signal, which often exhibits coupling to the quadrupolar ¹⁴N nucleus.
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Carbon Type Shift (δ, ppm) Signal Note

Isocyanide (-NC) 162.0 – 165.0
Triplet (1:1:1) (J ≈ 6–10 Hz) or

Broad. Unique to isocyanides.

C-O (Methoxy) 56.0 – 56.5 Strong singlet.

C-O (Aromatic) 150.0 – 152.0
Quaternary carbon attached to

oxygen.

C-1 (Biphenyl) 134.0 – 136.0
Quaternary carbon linking the

two rings.

Aromatic CH 112.0 – 130.0
Signals for the remaining 9

aromatic carbons.

Expert Insight: The isocyanide carbon signal is often weak due to the lack of NOE

enhancement and splitting by ¹⁴N. High concentration and increased scan numbers (d1 > 2s)

are recommended for detection.

C. Mass Spectrometry (MS)
Ionization mode: ESI (Positive) or EI (70 eV).[1]

Molecular Ion: [M]⁺ or [M+H]⁺ observed at m/z 209.1 / 210.1.

Fragmentation Pathway:

Loss of HCN/CN: A characteristic loss of 27 Da (HCN) or 26 Da (CN) is common for

isocyanides, leading to a fragment at m/z ~182.

Loss of Methyl: Loss of 15 Da (CH₃) from the methoxy group may be observed (m/z 194).

Quality Control Protocol
To validate the integrity of 3-Isocyano-4-methoxybiphenyl before use in sensitive catalytic

cycles:

Check IR: Ensure the peak at ~2125 cm⁻¹ is sharp. Any broadening implies decomposition.
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Check Solubility: The compound should fully dissolve in CH₂Cl₂. Turbidity often indicates

polymerized isocyanide (poly-iminomethylene), a common degradation product upon

storage.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Isocyanides are acid-

sensitive and can slowly polymerize or hydrolyze.

References
Compound Registry: 3-Isocyano-4-methoxy-1,1'-biphenyl. Chemical Abstracts Service (CAS)
Registry Number: 730964-89-3.

Precursor Identification: 3-Amino-4-methoxybiphenyl. PubChem CID: 12217349. Available

at: [Link]

General Isocyanide Characterization: Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
(Foundational text for isocyanide spectroscopy).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Isocyano-
4-methoxybiphenyl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1621410#3-isocyano-4-methoxybiphenyl-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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